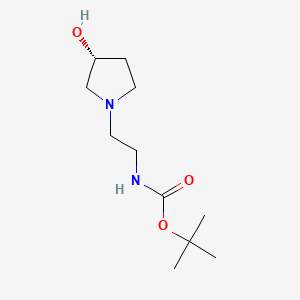

(3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol

Description

Significance of Chiral Heterocyclic Scaffolds in Modern Synthetic Chemistry

Chiral heterocyclic scaffolds are foundational to modern synthetic chemistry, largely due to their prevalence in biologically active compounds. nih.gov The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is one of the most common of these scaffolds found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of these structures is enhanced by the presence of stereogenic centers, which imparts chirality—a property crucial for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov The three-dimensional arrangement of atoms in a chiral molecule dictates its pharmacological and toxicological profile. Consequently, the ability to synthesize enantiomerically pure compounds is a primary goal in medicinal chemistry and drug discovery. nih.gov Chiral pyrrolidines, in particular, serve as versatile building blocks and have been instrumental as organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner. nih.govresearchgate.net

Overview of Pyrrolidinol Derivatives as Versatile Chiral Building Blocks

Pyrrolidinol derivatives, which feature a hydroxyl group on the pyrrolidine ring, are a prominent subclass of these chiral building blocks. mdpi.com The presence of the hydroxyl group, in addition to the nitrogen atom and chiral centers, provides multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. nih.govnih.gov These derivatives are frequently used as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com The stereochemistry of the pyrrolidinol core is crucial, as it often dictates the biological activity of the final product. For example, the specific orientation of substituents on the pyrrolidine ring has been shown to be responsible for a compound's function as a pure antagonist for the estrogen receptor α (ERα), a target in breast cancer treatment. nih.gov The tert-butoxycarbonyl (Boc) protecting group is often employed in these building blocks to mask the reactivity of the nitrogen atom, allowing for selective reactions at other sites on the molecule. mdpi.com

Specific Research Focus: (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol as a Key Synthetic Intermediate

Within the broader class of pyrrolidinol derivatives, this compound (CAS Number: 1212138-02-7) has been identified as a valuable synthetic intermediate. This compound possesses a unique combination of structural features that make it a highly versatile building block for creating more complex molecules. Its structure includes:

A chiral (3R)-hydroxypyrrolidine core, which establishes a specific stereochemistry.

A Boc-protected primary amine on an ethyl side chain, which allows for selective deprotection and further functionalization.

A secondary amine within the pyrrolidine ring and a secondary alcohol, providing additional sites for chemical modification.

These distinct functional groups, each with different reactivity, enable chemists to perform sequential and site-selective reactions, building molecular complexity in a controlled manner. The Boc group provides robust protection for the primary amine under a variety of reaction conditions while being easily removable under acidic conditions. This allows for the elaboration of the pyrrolidinol core before revealing the primary amine for subsequent reactions, such as amide bond formation or reductive amination.

Below is a table detailing the key chemical properties of this intermediate.

| Property | Value |

|---|---|

| CAS Number | 1212138-02-7 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.3 g/mol |

| Common Synonyms | (R)-tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Note: Data sourced from multiple chemical databases. chemicalbook.com

Scope and Objectives of Academic Research on this compound

The academic and industrial research interest in a molecule like this compound is driven by its potential to serve as a scaffold for creating novel compounds with specific biological activities. The primary objectives of research utilizing this intermediate typically fall into several key areas:

Drug Discovery and Medicinal Chemistry: The principal goal is the synthesis of new chemical entities for therapeutic applications. By modifying the hydroxyl group, the pyrrolidine nitrogen, or the deprotected primary amine, researchers can generate libraries of related compounds. These libraries can then be screened against biological targets to identify lead compounds for drug development programs. The inherent chirality of the building block is essential for exploring stereospecific interactions with these targets. nih.gov

Development of Novel Synthetic Methodologies: This intermediate can be used as a model system to develop and refine new synthetic reactions. Its multiple functional groups provide a platform for testing the selectivity and efficiency of new catalysts, reagents, and reaction conditions.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of medicinal chemistry is understanding how specific structural features of a molecule relate to its biological activity. This compound is an ideal starting point for SAR studies because it allows for systematic modification at three distinct points. Researchers can synthesize analogues where each part of the molecule is altered and then test how these changes impact efficacy, selectivity, and pharmacokinetic properties.

Synthesis of Complex Natural Products: While not explicitly documented in the provided search results, building blocks with this level of functional complexity are often employed in the total synthesis of natural products that contain a substituted pyrrolidine core.

In essence, the research scope is centered on leveraging the pre-packaged chirality and orthogonal functional groups of this compound to accelerate the synthesis of complex, high-value molecules for a range of scientific applications, particularly in the pharmaceutical sector.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[(3R)-3-hydroxypyrrolidin-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-5-7-13-6-4-9(14)8-13/h9,14H,4-8H2,1-3H3,(H,12,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHBKHBPLDXYPG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 3r 1 2 Boc Aminoethyl 3 Pyrrolidinol

Strategies for Enantioselective Construction of the Pyrrolidinol Core

The primary challenge lies in establishing the stereocenter at the C-3 position of the pyrrolidine (B122466) ring. Several strategies have been developed to achieve high enantiopurity for the (3R)-pyrrolidinol scaffold.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to transfer their inherent chirality to the target molecule. mdpi.com Amino acids are particularly effective precursors for synthesizing chiral pyrrolidine derivatives due to their structural similarity and commercial availability. mdpi.comresearchgate.net

Key precursors for the (3R)-pyrrolidinol core include:

L-Aspartic Acid and L-Glutamic Acid: These amino acids can be converted into chiral lactams, which serve as versatile intermediates. For instance, (S)-5-(hydroxymethyl)-2-pyrrolidinone, derived from L-glutamic acid via reduction, is a key synthon for further transformations into substituted pyrrolidines. researchgate.netnih.gov

(4R)-Hydroxy-L-proline: This commercially available amino acid already contains the desired stereochemistry at one of the ring carbons. mdpi.com Synthetic routes often involve protective group chemistry, oxidation, and reduction steps to transform it into the target (3R)-pyrrolidinol. mdpi.com

D-Serine: D-serine can be used to construct the pyrrolidine ring through multi-step sequences that often involve the formation of key intermediates like cyclopropanes, which are then elaborated into the final pyrrolidine structure. mdpi.com

The fundamental principle of this approach is the conservation of the original stereocenter from the starting material throughout the synthetic sequence, thus ensuring the enantiopurity of the final product.

Table 1: Chiral Pool Precursors for Pyrrolidinol Synthesis

| Precursor | Key Intermediate(s) | Relevant Transformations |

|---|---|---|

| L-Glutamic Acid | (S)-5-Carbethoxy-2-pyrrolidinone | Reduction, functional group interconversion |

| (4R)-Hydroxy-L-proline | Boc-protected ketoproline | Oxidation, stereoselective reduction |

| D-Serine | N-protected β-amino iodides | Intramolecular cyclization |

Asymmetric catalysis introduces chirality using a small amount of a chiral catalyst, which can be an organocatalyst or a metal complex. This approach avoids the stoichiometric use of chiral auxiliaries and often provides high levels of enantioselectivity.

Organocatalysis: Proline and its derivatives are highly effective organocatalysts for various asymmetric transformations. nih.govunibo.it For instance, diarylprolinol silyl (B83357) ethers can catalyze asymmetric Michael additions of aldehydes to nitroalkenes, a key step in forming functionalized pyrrolidine precursors with excellent enantioselectivity. nih.govunibo.itresearchgate.net Cinchona alkaloid-derived catalysts, such as amino-squaramides, have also been successfully employed in cascade reactions to produce highly substituted pyrrolidines with high enantio- and diastereoselectivities. rsc.org

Metal-Catalyzed Cycloadditions: The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. chemistryviews.orgacs.org The use of chiral metal catalysts, such as those based on copper(I) or silver(I) complexes with chiral ligands, can induce high levels of enantioselectivity in these cycloaddition reactions, affording enantioenriched pyrrolidines. ua.eswhiterose.ac.uk

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

| Reaction Type | Catalyst System | Key Features |

|---|---|---|

| Michael Addition | Diarylprolinol Silyl Ether | Forms C-C bond, establishes stereocenters with high ee. researchgate.net |

| Cascade Reaction | Cinchonidine-derived Squaramide | Constructs highly substituted pyrrolidines with quaternary centers. rsc.org |

| 1,3-Dipolar Cycloaddition | Copper(I)-Fesulphos Complex | Efficient formation of the pyrrolidine ring with good enantioselectivity. whiterose.ac.uk |

When multiple stereocenters are formed in a single reaction, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective strategies often rely on substrate control, where an existing stereocenter in the molecule directs the stereochemical outcome of subsequent transformations.

One prominent method is the 1,3-dipolar cycloaddition using chiral precursors. For example, the reaction between azomethine ylides and chiral N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with excellent diastereoselectivity. chemistryviews.orgua.es The chiral sulfinyl group acts as a powerful stereodirecting element, controlling the facial selectivity of the cycloaddition. ua.es

Another approach involves the intramolecular cyclization of acyclic precursors containing one or more stereocenters. For example, copper-promoted intramolecular aminooxygenation of specific alkene substrates can yield 2,5-cis or 2,5-trans-pyrrolidines with excellent diastereoselectivity (dr >20:1). nih.gov The stereochemical outcome is dictated by the conformation of the transition state, which is influenced by the substituents on the starting alkene. nih.gov These methods allow for the creation of multiple contiguous asymmetric centers in a single, efficient operation. nih.gov

Installation and Selective Protection of the Aminoethyl Moiety

Once the chiral (3R)-pyrrolidinol core is synthesized, the final step involves introducing the 2-(Boc-aminoethyl) group onto the ring nitrogen. This requires regioselective alkylation and the use of a suitable protecting group for the primary amine.

The introduction of the side chain is typically achieved via N-alkylation of the secondary amine of the (3R)-pyrrolidinol ring. This reaction must be regioselective to ensure that substitution occurs at the nitrogen atom rather than the hydroxyl group. The reaction is generally carried out by treating (3R)-3-pyrrolidinol with an appropriate electrophile, such as 2-(Boc-amino)ethyl bromide or 2-(Boc-amino)ethyl tosylate, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. The secondary amine of the pyrrolidine ring is significantly more nucleophilic than the secondary alcohol, ensuring high regioselectivity for N-alkylation under these conditions.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine of the aminoethyl side chain. It is stable to a wide range of nucleophilic and basic conditions used during the N-alkylation step but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.org

Table 3: Common Reagents in Boc Protection

| Reagent | Role | Typical Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc Source | Reacts with the amine to form the carbamate. |

| Triethylamine (TEA) or DIPEA | Base | Scavenges the acid byproduct of the reaction. |

| Dichloromethane (B109758) (DCM) or THF | Solvent | Anhydrous, aprotic solvent to prevent hydrolysis. |

Optimization and Scalability of Synthesis Protocols

The transition of a synthetic route from a laboratory benchtop scale to multigram or pilot-plant production necessitates rigorous optimization of reaction conditions and protocols. For a chiral molecule like (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol, maintaining stereochemical integrity while ensuring safety, efficiency, and cost-effectiveness is paramount.

A plausible and convergent synthetic approach to this compound would likely involve the N-alkylation of a protected (R)-3-pyrrolidinol precursor with a suitable 2-aminoethyl synthon. The development of a multigram procedure for such a synthesis requires careful consideration of several factors.

Key among these is the selection of starting materials that are commercially available in bulk and are cost-effective. The chosen synthetic route must be robust, consistently providing high yields and purity. Reaction parameters such as temperature, pressure, concentration, and reaction time must be meticulously optimized to maximize throughput and minimize the formation of impurities, which can be challenging and costly to remove on a large scale.

A critical step in scaling up is the method of product isolation and purification. Traditional methods like column chromatography, while effective in the lab, are often impractical and expensive for large-scale production. Therefore, developing procedures that allow for purification through crystallization, distillation, or extraction is highly desirable. For instance, the synthesis of various N-Boc-protected pyrrolidines has been successfully scaled up to multigram quantities, demonstrating the feasibility of producing such building blocks efficiently. researchgate.net

Below is a table outlining key parameters that require optimization for the scale-up of a hypothetical synthesis of this compound.

| Parameter | Laboratory Scale Approach | Multigram Scale-Up Consideration |

| Starting Materials | High-purity reagents, small quantities | Bulk availability, cost-effectiveness, supplier qualification |

| Solvent | Standard grade solvents (e.g., DCM, THF) | Cost, safety (flashpoint), environmental impact, ease of recovery |

| Reagent Addition | Manual addition (e.g., syringe, dropping funnel) | Controlled addition via pumps for thermal management |

| Temperature Control | Oil bath, ice bath | Jacketed reactors with automated temperature control |

| Work-up & Isolation | Liquid-liquid extraction, rotary evaporation | Reactor-based extractions, large-scale distillation equipment |

| Purification | Flash column chromatography | Crystallization, salt formation, distillation |

Incorporating green chemistry principles into the synthesis of this compound is essential for developing a sustainable and environmentally responsible manufacturing process. The five-membered pyrrolidine ring is a common scaffold in pharmaceuticals, and applying green methodologies to its synthesis has been a subject of considerable interest. nih.gov

The selection of solvents is a primary focus. Many traditional dipolar aprotic solvents like N-methylpyrrolidinone (NMP) are facing regulatory pressure due to toxicity concerns. rsc.org A greener approach would involve replacing such solvents with more benign alternatives. For example, N-butylpyrrolidinone has been proposed as a less toxic alternative that retains similar solvent properties. rsc.org The use of bio-based solvents or even water, where feasible, can significantly improve the environmental profile of the synthesis.

Atom economy is another core principle, aiming to maximize the incorporation of material from the starting materials into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions and by using catalytic reagents instead of stoichiometric ones. For instance, employing catalytic hydrogenation for deprotection steps instead of stoichiometric metal hydrides can reduce waste.

Energy efficiency is also a key consideration. The use of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Furthermore, designing synthetic routes that can be performed at or near ambient temperature minimizes energy costs associated with heating and cooling.

The table below compares traditional solvents with greener alternatives that could be considered in the synthesis of pyrrolidine derivatives.

| Traditional Solvent | Hazard Profile | Greener Alternative(s) | Benefits of Alternative |

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity |

| N,N-Dimethylformamide (DMF) | Reproductive toxin | Cyrene, N-Butylpyrrolidinone (NBP) rsc.org | Bio-derived, lower toxicity |

| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxin rsc.org | N-Butylpyrrolidinone (NBP) rsc.org, Dimethyl sulfoxide (B87167) (DMSO) | Lower toxicity, high boiling point |

| Toluene | Flammable, toxic | Anisole, p-Cymene | Higher flashpoint, lower toxicity |

By systematically applying these green chemistry principles, the synthesis of this compound can be optimized to be not only scalable and efficient but also minimally impactful on the environment.

Chemical Transformations and Derivatization Strategies for 3r 1 2 Boc Aminoethyl 3 Pyrrolidinol

Reactions at the C-3 Hydroxyl Group of the Pyrrolidine (B122466) Ring

The secondary hydroxyl group at the C-3 position of the pyrrolidine ring is a primary site for introducing structural diversity. Its reactivity allows for a range of transformations, from simple functional group interconversions to more complex stereoselective reactions.

The C-3 hydroxyl group readily undergoes reactions typical of secondary alcohols. These transformations are fundamental for altering the polarity, steric profile, and hydrogen bonding capability of the molecule.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Formation of an ether linkage is commonly achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Mesylation: The hydroxyl group can be transformed into a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine. This mesylated intermediate is highly valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups with inversion of stereochemistry.

| Transformation | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification | R-COOH, DCC/DMAP or Acyl Chloride, Pyridine | Ester | Introduces an acyl group, modifying steric and electronic properties. |

| Etherification | 1. NaH; 2. R-X (e.g., Benzyl bromide) | Ether | Adds an alkyl or aryl group, increasing lipophilicity. |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM | Mesylate | Converts the hydroxyl into an excellent leaving group for SN2 reactions. |

The oxidation state of the C-3 position can be modified to further expand the synthetic possibilities.

Oxidation: Selective oxidation of the secondary alcohol to a ketone yields (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinone. This transformation can be achieved using a variety of modern oxidation reagents that operate under mild conditions, such as the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods are generally high-yielding and compatible with the other functional groups present in the molecule.

Reduction: If the ketone derivative, (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinone, is synthesized, it can be reduced back to a hydroxyl group. The use of reducing agents like sodium borohydride (NaBH₄) will typically result in a mixture of diastereomers ((3R)- and (3S)-hydroxyl configurations) due to the hydride attacking from either face of the planar ketone. Stereoselective reducing agents can be employed to favor the formation of one diastereomer over the other. In different contexts, lactam reductions within pyrrolidine-containing structures have been performed using reagents like super-hydride nih.gov.

Modifications of the Boc-Protected Aminoethyl Side Chain

The aminoethyl side chain, protected by a tert-butoxycarbonyl (Boc) group, provides another key handle for derivatization. The stability and reliable cleavage of the Boc group make it an ideal protecting group in multi-step synthesis. researchgate.netorganic-chemistry.org

The Boc group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions. researchgate.netorganic-chemistry.org The deprotection of (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol unmasks the primary amine of the side chain, yielding (3R)-1-(2-aminoethyl)-3-pyrrolidinol. labshake.com

The mechanism of deprotection involves protonation of the carbamate oxygen by a strong acid, followed by the loss of a stable tert-butyl cation and the spontaneous decarboxylation of the resulting carbamic acid to yield the free amine. mdpi.commasterorganicchemistry.com A variety of acidic reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups in the molecule. sigmaaldrich.comfishersci.co.uk Thermal deprotection methods have also been developed as an alternative to acid-catalyzed cleavage. nih.gov

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (B109758) (DCM), Room Temperature | High; standard for acid-labile deprotection. researchgate.netmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | HCl in Dioxane or Methanol, Room Temperature | Effective and provides the amine as a hydrochloride salt. researchgate.net |

| Oxalyl Chloride | Oxalyl chloride in Methanol, Room Temperature | A mild method for deprotection. nih.gov |

| Thermal | High temperature in a suitable solvent (e.g., MeOH) | Can offer selectivity in molecules with multiple Boc groups. nih.gov |

Upon deprotection, the resulting primary amine is a potent nucleophile, ready for a variety of subsequent transformations.

Once the primary amine is exposed, it serves as a versatile point for building molecular complexity.

Amidation: The amine can be coupled with carboxylic acids to form amide bonds. This is one of the most common reactions in medicinal chemistry for joining molecular fragments. nih.gov The reaction is typically mediated by peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). ugent.be

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base provides a straightforward method for introducing acyl groups. This allows for the synthesis of a wide range of N-acyl derivatives.

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be achieved through reaction with alkyl halides or via reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

Functionalization of the Pyrrolidine Nitrogen (N-1)

The pyrrolidine nitrogen (N-1) in the parent molecule is a tertiary amine. The presence of the 2-aminoethyl substituent means it is already functionalized. The reactivity of this tertiary amine is limited compared to a primary or secondary amine. It lacks a proton and cannot readily act as a nucleophile for acylation or standard alkylation reactions without displacement of the existing side chain.

However, the lone pair of electrons on the nitrogen allows it to react with strong electrophiles. For instance, it can be alkylated by a reactive alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. chemicalbook.com This transformation introduces a permanent positive charge and significantly alters the molecule's physicochemical properties.

In the broader context of synthesizing analogs, the N-1 position of the pyrrolidine ring is a critical site for introducing diversity. nih.gov Synthetic strategies often involve starting with a precursor like (3R)-3-hydroxypyrrolidine, where the N-1 is a secondary amine. This secondary amine can then be functionalized through a wide range of reactions—including reductive amination, acylation, and arylation—before the final side chain is elaborated or other modifications are made. organic-chemistry.org The high degree of substitution at the N-1 position in FDA-approved drugs containing a pyrrolidine scaffold underscores the synthetic importance of modifying this site. nih.gov

N-Alkylation and N-Acylation Reactions

The presence of two nitrogen atoms with different chemical environments dictates the strategy for N-alkylation and N-acylation.

N-Alkylation: The tertiary amine within the pyrrolidine ring is a nucleophilic center and is susceptible to alkylation. This reaction typically proceeds via treatment with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield a quaternary ammonium salt. The primary amine on the side chain is protected by the Boc group, rendering it unreactive under standard alkylation conditions. The quaternization of the ring nitrogen can significantly alter the molecule's physical and biological properties.

N-Acylation: Direct N-acylation of the tertiary pyrrolidine nitrogen is not feasible. N-acylation reactions primarily target the primary amine on the side chain. To achieve this, the Boc protecting group must first be removed, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free primary amine can then be readily acylated using various reagents such as acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling agents (e.g., DCC, EDCI). ajchem-a.com This two-step sequence allows for the introduction of a wide array of acyl groups.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Target Site | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Pyrrolidine Nitrogen | Alkyl halide (e.g., CH₃I), Solvent (e.g., ACN) | Quaternary Ammonium Salt |

Formation of Amides, Carbamates, and Ureas

Derivatization to form amides, carbamates, and ureas is a common strategy in medicinal chemistry to modify a molecule's properties, such as solubility, stability, and receptor binding interactions.

Amides: As mentioned previously, amide bond formation is achieved at the side-chain primary amine after Boc deprotection. The reaction of the free amine with a carboxylic acid, facilitated by a coupling agent, is a standard and high-yielding method for creating amide derivatives. ajchem-a.comnih.gov

Carbamates: The this compound scaffold offers two primary sites for carbamate formation.

At the Hydroxyl Group: The secondary alcohol can be converted into a carbamate by reaction with an isocyanate (R-N=C=O) or by treatment with phosgene or a phosgene equivalent followed by an amine. wikipedia.org This O-carbamoylation introduces a new carbamate functionality without disturbing the existing Boc group.

At the Side-Chain Amine: Following Boc deprotection, the primary amine can be transformed into a different carbamate by reacting it with a chloroformate (e.g., benzyl chloroformate to form a Cbz group) or another desired carbamoylating agent. masterorganicchemistry.com

Ureas: The synthesis of urea derivatives typically involves a primary amine as a starting material. After the removal of the Boc group, the exposed primary amine of the side chain can be reacted with an isocyanate to form a disubstituted urea. A particularly efficient method allows for the direct conversion of a Boc-protected amine into a urea in a one-pot synthesis. nih.govresearchgate.net This reaction utilizes reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate a highly reactive isocyanate in situ, which is then trapped by another amine to yield the final urea product. nih.gov This approach avoids the need to isolate the often sensitive isocyanate intermediate.

Table 2: Synthesis of Amides, Carbamates, and Ureas

| Derivative | Target Site | General Method | Reagents |

|---|---|---|---|

| Amide | Side-Chain Amine | Amine acylation (post-deprotection) | R-COOH, Coupling Agent (e.g., DCC) |

| Carbamate | Hydroxyl Group | O-Carbamoylation | R-N=C=O |

| Carbamate | Side-Chain Amine | N-Carbamoylation (post-deprotection) | R-OCOCl, Base |

| Urea | Side-Chain Amine | From Boc-amine (one-pot) | Tf₂O, 2-chloropyridine, then R₂NH |

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the pyrrolidine scaffold are not common transformations under standard laboratory conditions. The pyrrolidine ring is a five-membered saturated heterocycle and, unlike smaller rings such as aziridines and azetidines, does not possess significant ring strain to facilitate facile ring-opening.

While academically interesting, such transformations are generally considered outside the typical derivatization strategies for this type of scaffold in a drug discovery context. Advanced synthetic methods, such as photoredox or transition-metal catalysis, have been developed for the C–N bond cleavage of unstrained pyrrolidines, but these are highly specialized and not routinely employed for simple derivative synthesis. Therefore, for the this compound scaffold, ring-opening reactions are not considered a readily accessible or academically relevant pathway for generating structural diversity.

Application As a Chiral Building Block in Advanced Organic Synthesis

Integration into Bioactive Molecule Scaffolds

The pyrrolidine (B122466) nucleus is a cornerstone in drug discovery, and (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol provides a ready-to-use, stereochemically defined core for elaboration into novel bioactive compounds.

The pyrrolidine ring is a key structural motif in a multitude of pharmaceuticals. enamine.net Chiral precursors like proline and its derivatives are fundamental starting materials for synthesizing drugs such as the erectile dysfunction treatment Avanafil, the anticancer agent Alpelisib, and the hepatitis C inhibitor Daclatasvir. mdpi.com

This compound serves as an advanced precursor for a diverse range of heterocyclic systems. The functional handles on the molecule can be selectively manipulated to build fused, spirocyclic, or substituted pyrrolidine structures. For instance:

The secondary amine of the pyrrolidine ring can undergo N-arylation or N-alkylation to introduce various substituents.

The hydroxyl group can be converted into other functionalities (e.g., amines, azides, halogens) via substitution reactions, often with inversion of stereochemistry, or oxidized to a ketone to serve as a handle for further C-C or C-N bond formation.

The Boc-protected aminoethyl side chain can be deprotected and acylated or alkylated, extending the molecular framework.

These transformations allow for the incorporation of the (3R)-pyrrolidinol core into more complex heterocyclic systems, a common strategy in the development of treatments for central nervous system disorders, infectious diseases, and cancer. nih.gov The synthesis of pyrrolidine-2,5-diones, for example, has been explored for developing anticonvulsant agents. nih.gov

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

| Functional Group | Reaction Type | Potential Outcome/Scaffold |

| Ring Nitrogen | Reductive Amination | Introduction of diverse side chains |

| Ring Nitrogen | Buchwald-Hartwig Amination | N-Aryl pyrrolidines |

| Hydroxyl Group | Mitsunobu Reaction | Introduction of nucleophiles (azide, esters) with inversion |

| Hydroxyl Group | Oxidation (e.g., Swern, Dess-Martin) | (R)-1-(2-Boc-aminoethyl)pyrrolidin-3-one |

| Boc-amino Group | Deprotection & Acylation | Amide-linked bi-heterocyclic systems |

Many natural products, particularly alkaloids, feature the pyrrolidine ring as a central structural element. mdpi.combaranlab.org The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Diversity-Oriented Synthesis (DOS) is a powerful approach to generate libraries of structurally diverse molecules, often inspired by natural product scaffolds, from a common starting material. mdpi.com

This compound is an ideal scaffold for the DOS of natural product analogues. Its three distinct functional groups provide orthogonal handles for diversification, allowing for the rapid generation of a library of related compounds. For example, it can be used as a starting point for synthesizing analogues of polyhydroxylated pyrrolidine alkaloids like (+)-Preussin, which exhibit a range of biological activities. baranlab.org By modifying the side chain and the substitution pattern on the pyrrolidine ring, chemists can systematically explore the structure-activity relationships (SAR) of these complex molecules. mdpi.com

Contributions to Asymmetric Synthesis Methodologies

The fixed stereochemistry of this compound makes it a valuable tool for controlling the stereochemical outcome of chemical reactions.

A fundamental challenge in organic synthesis is the ability to control the three-dimensional arrangement of atoms. Chiral building blocks are frequently used to transfer their stereochemical information to newly formed stereocenters in a product molecule. nih.govresearchgate.net

The (R)-stereocenter at the C3 position of this compound can effectively direct the stereochemical course of reactions at adjacent positions. For example, oxidation of the C3-hydroxyl group yields a prochiral ketone. Subsequent nucleophilic addition or reduction of this ketone can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the N-substituent. This strategy allows for the creation of new stereocenters at C3 and C2 with predictable relative and absolute configurations. Such stereoselective approaches have been successfully employed in the synthesis of complex proline analogues and other substituted pyrrolidines. nih.govelsevierpure.com

Table 2: Examples of Stereodirecting Influence

| Starting Moiety | Reaction | Resulting Stereochemistry |

| (R)-3-hydroxypyrrolidine | Oxidation to ketone, followed by stereoselective reduction | Diastereomerically enriched cis- or trans-3-hydroxy-pyrrolidines |

| (R)-3-hydroxypyrrolidine | Conversion to an enamine/enolate | Diastereoselective alkylation at the C2 position |

Chiral auxiliaries are removable chiral groups that guide the stereoselectivity of a reaction. nih.gov Similarly, chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. This compound is an excellent precursor for both.

The structural motifs within the molecule—specifically the amino alcohol and diamine functionalities upon deprotection—are common features in highly successful chiral ligands and auxiliaries. nih.gov For example, a closely related compound, (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine, has been successfully used to prepare chiral ionic liquids that served as effective organocatalysts in asymmetric Michael additions. nih.gov

The hydroxyl group and the two nitrogen atoms of this compound can be readily modified to synthesize novel bidentate or tridentate P,N or N,N,N-ligands for asymmetric catalysis. These ligands could be applied in a variety of metal-catalyzed transformations, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation, to produce enantiomerically enriched products.

Development of Diverse Chemical Libraries

The creation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery. mdpi.comnih.gov These libraries are screened against biological targets to identify initial "hit" compounds. The success of such screening campaigns relies on the structural and stereochemical diversity of the library.

This compound is an exemplary scaffold for combinatorial chemistry and the development of diverse chemical libraries. Its multiple points for diversification allow for the attachment of a wide variety of chemical building blocks in a systematic fashion.

R1 Position (Ring Nitrogen): Can be modified through reductive amination or coupling reactions.

R2 Position (from Hydroxyl): Can be derivatized through esterification, etherification, or substitution.

R3 Position (from Aminoethyl side-chain): After Boc deprotection, can be acylated or alkylated.

This multi-directional approach enables the generation of vast numbers of unique compounds from a single, chiral core. Encoded library technology, where each compound on a solid support is tagged with a chemical barcode, has been successfully applied to pyrrolidine scaffolds to generate and screen large libraries for enzyme inhibitors. nih.gov The well-defined stereochemistry of this compound ensures that each member of the library is a single, defined diastereomer, which is crucial for interpreting screening results and establishing clear SAR. nih.gov

Application in Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies employed in drug discovery and materials science to rapidly generate large collections of structurally diverse small molecules. nih.gov The goal of DOS is to efficiently synthesize molecules that are not only diverse in their appendages but also in their core structures or scaffolds. This compound is an exemplary chiral building block for such endeavors due to its trifunctional nature, which allows for the introduction of diversity at multiple points.

In a typical DOS workflow utilizing this pyrrolidinol derivative, the secondary alcohol can serve as an initial point of diversification. For instance, it can undergo a variety of reactions such as etherification, esterification, or Mitsunobu reactions with a diverse set of reactants. Subsequently, the Boc-protecting group on the primary amine can be removed under acidic conditions, revealing a nucleophilic site for further derivatization. This newly liberated amine can then be subjected to a range of transformations, including acylation, sulfonylation, reductive amination, or urea/thiourea formation, with a second set of diverse building blocks. This two-stage diversification strategy, starting from a single chiral scaffold, can lead to the exponential generation of a large library of unique compounds.

For example, a library of pyrrolidine-based compounds can be generated by reacting (3R)-1-(2-aminoethyl)-3-pyrrolidinol (after Boc deprotection) with a collection of carboxylic acids and isocyanates, as illustrated in the following conceptual scheme:

Table 1: Conceptual Diversification of this compound in DOS

| Step | Reaction | Reactant Set A (R¹-OH) | Reactant Set B (R²-NCO) | Resulting Sub-Library |

|---|---|---|---|---|

| 1 | Etherification of the hydroxyl group | Diverse alcohols | - | Pyrrolidinol ethers |

| 2 | Boc deprotection | - | - | Deprotected pyrrolidinol ethers |

This approach allows for the systematic exploration of chemical space around the central pyrrolidine core, with the chirality at the 3-position being maintained throughout the synthetic sequence. The resulting library of compounds will possess significant structural and stereochemical diversity, which is highly desirable for screening against biological targets. The synthesis of pyrrolidines through such diversity-oriented approaches has been explored using various catalytic methods, including the use of natural carbohydrate-based solid acid catalysts for 1,3-dipolar cycloaddition reactions to generate functionalized pyrrolidines. nih.gov

Solid-Phase Organic Synthesis (SPOS) Applications for Scaffold Diversification

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of chemical libraries, including the simplification of purification procedures and the potential for automation. mdpi.com The use of a solid support allows for the use of excess reagents to drive reactions to completion, with the unreacted materials and byproducts being easily removed by simple filtration and washing. mdpi.com this compound is well-suited for SPOS applications, where it can be immobilized on a resin and subsequently elaborated.

The hydroxyl group of the pyrrolidinol can be used as the attachment point to a solid support, such as a Wang or Rink amide resin, through an appropriate linker. Once anchored to the resin, the Boc-protected amine serves as a functional handle for the diversification of the scaffold. The general strategy for SPOS using this building block would involve the following key steps:

Immobilization: The hydroxyl group of this compound is attached to a solid support.

Deprotection: The Boc group is removed to expose the primary amine.

Diversification: The free amine is reacted with a library of building blocks (e.g., activated carboxylic acids, sulfonyl chlorides, isocyanates).

Cleavage: The final, diversified products are cleaved from the solid support for screening and characterization.

This solid-phase approach has been successfully employed in the synthesis of highly functionalized pyrrolidine libraries. nih.gov For instance, a combinatorial library of mercaptoacyl pyrrolidines was synthesized on a polymeric bead support, where each bead contained a unique pyrrolidine derivative. nih.gov The synthesis of pyrrolidine derivatives on solid support has also been achieved through 1,3-dipolar cycloaddition of azomethine ylides, demonstrating the versatility of SPOS in generating these heterocyclic scaffolds. researchgate.net

The utility of Boc protection is central to this strategy, as it is stable to a wide range of reaction conditions and can be selectively removed without affecting other functional groups or the linkage to the solid support. tandfonline.com The combination of the chiral pyrrolidine scaffold with the efficiency of SPOS provides a powerful platform for the generation of diverse and stereochemically defined libraries of potential drug candidates or biological probes.

Table 2: Representative Solid-Phase Synthesis Scheme for Pyrrolidine Scaffold Diversification

| Step | Description | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Resin Loading | This compound, Linker activation (e.g., DIC/DMAP) | Resin-bound pyrrolidinol |

| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Resin-bound pyrrolidinyl amine |

| 3 | Acylation | R-COOH, Coupling agent (e.g., HBTU, HATU), Base (e.g., DIEA) | Resin-bound acylated pyrrolidine |

This systematic approach, enabled by the unique functionalities of this compound, underscores its importance as a key building block in modern synthetic and medicinal chemistry for the creation of novel molecular entities.

Computational and Mechanistic Investigations of 3r 1 2 Boc Aminoethyl 3 Pyrrolidinol and Its Derivatives

Quantum Chemical Studies on Conformational Preferences and Stereoelectronic Effects

Density Functional Theory (DFT) is a robust method for determining the low-energy (ground state) conformations of organic molecules. fiveable.me For the pyrrolidine (B122466) ring of (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol, the five-membered ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the "envelope" and "twist" conformations. The precise pucker and the relative orientation of the substituents (axial vs. equatorial) are highly sensitive to stereoelectronic effects.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C Bond Length | 1.53 - 1.55 Å | Standard single bond length within the saturated ring. |

| C-N Bond Length | 1.46 - 1.48 Å | Typical carbon-nitrogen single bond length in an amine. |

| C-C-C Bond Angle | 102 - 105° | Internal ring angles, deviating from ideal sp³ geometry due to ring strain. |

| Ring Pucker Dihedral (e.g., C1-C2-C3-C4) | ±10 to ±40° | Quantifies the deviation from planarity, defining envelope or twist conformations. |

While DFT is excellent for finding energy minima, the flexibility of the N-(2-Boc-aminoethyl) side chain requires methods that can explore a broader conformational landscape. Molecular Mechanics (MM) force fields and Molecular Dynamics (MD) simulations are used for this purpose. fu-berlin.de MD simulations model the movement of atoms over time, allowing for the exploration of the various rotational states (rotamers) of the side chain and their interplay with the ring's pucker.

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| τ1 | C5(ring)-N1-C(ethyl)-C(ethyl) | Rotation around the bond connecting the ring to the side chain. |

| τ2 | N1-C(ethyl)-C(ethyl)-N(Boc) | Rotation of the ethyl bridge. |

| τ3 | C(ethyl)-C(ethyl)-N(Boc)-C(Boc) | Rotation around the N-Boc amide bond, which may have partial double-bond character. |

Theoretical Analysis of Reaction Mechanisms and Stereoselectivity

Computational methods are indispensable for elucidating reaction mechanisms, predicting outcomes, and understanding the origins of selectivity.

The (3R) stereocenter is a defining feature of the molecule, capable of directing the stereochemical outcome of reactions in which it participates as a catalyst, ligand, or substrate. This phenomenon, known as chirality transfer, is rationalized by analyzing the transition states (TS) of competing reaction pathways. nih.gov The transition state is the highest energy point along a reaction coordinate, and the energy difference between the diastereomeric transition states leading to different product stereoisomers determines the enantioselectivity or diastereoselectivity of the reaction. fiveable.menih.gov

For example, if this compound were used as a chiral catalyst for an aldol reaction, computational modeling would involve locating the transition state structures for the formation of both the (R) and (S) products. The calculations would reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric hindrance) through which the chiral pyrrolidinol scaffold influences the orientation of the reactants in the TS. The relative free energies of activation (ΔG‡) for the competing pathways would allow for a quantitative prediction of the enantiomeric excess (ee).

| Transition State | Product Stereoisomer | Relative Free Energy of Activation (ΔΔG‡) | Predicted Outcome |

|---|---|---|---|

| TS-Re | R-product | 0.0 kcal/mol (Reference) | Major Product |

| TS-Si | S-product | +2.5 kcal/mol | Minor Product |

This compound has several potentially reactive sites: the secondary hydroxyl group, the tertiary pyrrolidine nitrogen, and the Boc-protected secondary amine. Predicting which site will react with a given reagent (chemo-selectivity) and, in the case of the ring, where a reaction will occur (regioselectivity) is a common challenge addressed by computational chemistry.

Analysis of the molecule's electronic structure provides key insights. The calculated electrostatic potential (ESP) map can highlight regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor) for nucleophilic attack. Furthermore, frontier molecular orbital (FMO) theory can be applied. The Highest Occupied Molecular Orbital (HOMO) indicates the location of the most reactive electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) shows the most likely site for accepting electrons (electrophilic sites). For instance, in a reaction with an electrophile, the site with the largest HOMO coefficient would be the predicted center of reactivity. DFT calculations can quantify these properties and help rationalize or predict the outcome of chemical transformations. pku.edu.cn

Structure-Reactivity and Structure-Property Relationships (excluding basic physical properties)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's structural or computed features with its observed activity or properties. nih.gov For a molecule like this compound, computational descriptors can be used to build models that predict its potential as, for example, an enzyme inhibitor or a catalyst.

Relevant descriptors that can be calculated include electronic properties (e.g., dipole moment, atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. For instance, a QSAR study on a series of pyrrolidine derivatives might reveal that a specific range of dipole moments and a particular electrostatic potential distribution around the hydroxyl group are correlated with high binding affinity to a biological target. nih.govtandfonline.com These computational models can guide the design of new derivatives with potentially enhanced activity by suggesting modifications that would optimize the desired electronic and steric properties. scispace.com The conformational flexibility, as determined by MD simulations, is also a critical parameter, as the molecule may need to adopt a specific "bioactive" conformation to fit into a binding pocket. nih.gov

An in-depth analysis of the chiral scaffold, this compound, reveals significant potential for future research and application extending beyond its conventional use as a building block in medicinal chemistry. This article explores emerging research avenues for this compound, focusing on novel synthetic applications, advanced characterization, and integration with modern chemical technologies.

Future Directions and Emerging Research Avenues

The unique structural features of (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol, including its defined stereocenter, pyrrolidine (B122466) ring, and orthogonal protecting groups, make it a versatile platform for innovative chemical exploration.

Q & A

Q. What are the key steps for synthesizing (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group using Boc-anhydride under basic conditions (e.g., triethylamine). The pyrrolidine core is functionalized via nucleophilic substitution or reductive amination. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization removes diastereomers. Chiral HPLC or polarimetry validates enantiomeric excess (>98%) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 236.7 g/mol (HCl salt) | |

| CAS Number | 916214-31-8 |

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- NMR : H and C NMR confirm backbone structure and Boc-group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm (H) and 28 ppm (C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 236.7).

- IR Spectroscopy : Stretching frequencies for carbamate (C=O at ~1680 cm) and hydroxyl groups (~3300 cm) are critical .

Q. What are the recommended handling and storage protocols?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during synthesis?

- Methodological Answer : Chiral resolution issues arise from racemization during Boc deprotection. Strategies include:

- Low-Temperature Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C to minimize racemization.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

- Chiral Stationary Phases : Use HPLC columns (e.g., Chiralpak IA) for analytical and preparative separation .

Q. What thermal stability data are available for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, correlating with Boc-group cleavage. Differential scanning calorimetry (DSC) reveals endothermic peaks at 95–100°C (melting) and exothermic events >200°C (degradation). Stability under reflux conditions (e.g., in THF or DMF) should be monitored via NMR .

Q. How does the Boc group influence biological activity in SAR studies?

- Methodological Answer : The Boc group enhances solubility and protects the amine during intermediate reactions. In structure-activity relationship (SAR) studies, its removal often increases target binding affinity. For example, deprotected analogs show 10–50× higher inhibition of enzymes like kinases or proteases. Comparative studies using Boc vs. Cbz (benzyloxycarbonyl) groups reveal differences in metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.